molecular formula C13H19N5O2 B8577893 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine CAS No. 104227-89-6

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine

Cat. No.: B8577893
CAS No.: 104227-89-6
M. Wt: 277.32 g/mol
InChI Key: JAGXUSFVFJWYHH-UHFFFAOYSA-N
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Description

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a synthetic organic compound that features a purine base linked to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the reaction of a purine derivative with a dioxane precursor. One common method involves the use of 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose and a 1,3-diol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.

Scientific Research Applications

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication and protein synthesis . This makes it a potential candidate for antiviral and anticancer therapies.

Properties

CAS No.

104227-89-6

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

InChI

InChI=1S/C13H19N5O2/c1-13(2)19-6-9(7-20-13)3-4-18-8-16-10-5-15-12(14)17-11(10)18/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,17)

InChI Key

JAGXUSFVFJWYHH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CCN2C=NC3=CN=C(N=C32)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine (240 mg, 1.0 mmol) in N,N-dimethylformamide (3 ml) were added p-toluenesulphonic acid monohydrate (210 mg, 1.1 mmol) and 2,2-dimethoxypropane (0.62 ml, 5.0 mmol) and the solution was stirred for 30 minutes. Potassium carbonate (110 mg, 0.8 mmol) was added and the solution was stirred for a further 30 minutes. Water (10 ml) was added and the solution was extracted with chloroform (3×8 ml). The organic layers were combined, dried (magnesium sulphate) and the solvent removed. Trituration with toluene-ether afforded 2-amino-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine as a white crystalline solid (262 mg, 94%) which was recrystallised from ethyl acetate-hexane (216 mg, 78%), m.p. 118°-120°; λmax (MeOH) 221 (27,200), 244 (4,920), and 308 (7,130)nm; νmax (KBr) 3450, 3140, 1635, 1615, 1580, and 1435 cm-1 ; δH [(CD3)2SO] 1.26 (3H, s, CH3), 1.33 (3H, s, CH3), 1.58 (1H, m, 3'-H), 1.74 (2H, q, J 7.1 Hz, 2'-H), 3.54 (2H, dd, J 11.8 Hz and 8.5 Hz, 2×Hax), 3.78 (2H, dd, J 11.8 Hz and 4.4 Hz, 2×Heq), 4.07 (2H, t, J 7.2 Hz, 1'-H), 6.46 (2H, s, D2O exchangeable, 2-NH2), 8.09 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 56.09; H, 6.91; N, 24.88%. C13H19N5O2 requires C, 56.30; H, 6.91; N, 25.25%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,2-dimethyl-5-[2-(2-amino-6-chloropurin-9-yl)]ethylidene-1,3-dioxane (0.45 g), 5% palladium on carbon (0.225 g) and triethylamine (0.22 ml) in ethyl acetate (22.5 ml) was hydrogenated at 50° C. for 18 hours at 50 p.s.i. The catalyst was removed by filtration and the filter washed with ethyl acetate. The combined filtrate and wash were concentrated under reduced pressure to give a gum which was purified by silica gel chromatography (eluted with dichloromethane/methanol 99:1 increasing to 97:3) to give the title compound (300 mg, 74% yield).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

A mixture of 5-[2-(2-amino-6-chloropurin-9-yl)]ethylidene-2,2-dimethyl-1,3-dioxane (0.45 g), 5% palladium on carbon (0.225 g) and triethylamine (0.22 ml) in ethyl acetate (22.5 ml) was hydrogenated at 50° C. for 18 hours at 50 p.s.i. The catalyst was removed by filtration and the filter washed with ethyl acetate. The combined filtrate and wash were concentrated under reduced pressure to give a gum which was purified by silica gel chromatography (eluted with dichloromethane/methanol 99:1 increasing to 97:3) to give the title compound (300 mg, 74% yield).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Yield
74%

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